molecular formula C8H15NO3 B1266444 Ethyl 4-hydroxypiperidine-1-carboxylate CAS No. 65214-82-6

Ethyl 4-hydroxypiperidine-1-carboxylate

Cat. No. B1266444
CAS RN: 65214-82-6
M. Wt: 173.21 g/mol
InChI Key: QABJNOSERNVHDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as ethyl(2R,4R)-4-methylpiperidine-2-carboxylate, involves starting from (S)-1-phenylethanamine and ethyl 2-oxoacetate, leading to ethyl [(S)-1-phenylethylimino]acetate, which undergoes cyclization with isoprene followed by asymmetric hydrogenation and deprotection. This method has been optimized to improve the overall yield from 17.0% to 47.6%, effectively reducing production costs (Z. Can, 2012).

Molecular Structure Analysis

Crystal and molecular structure studies, such as those conducted on ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, employ single-crystal X-ray diffraction data to confirm the structures. These studies reveal details about the crystal packing stability influenced by weak intermolecular interactions (M. Kaur et al., 2012).

Chemical Reactions and Properties

Ethyl 4-hydroxypiperidine-1-carboxylate and its derivatives are known to participate in various chemical reactions, including Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed C-N coupling, which are part of synthesis strategies for complex organic molecules (H. A. Ioannidou et al., 2011).

Scientific Research Applications

Polymer Chemistry and Enzymatic Catalysis Ethyl 4-hydroxypiperidine-1-carboxylate and its derivatives have been utilized in polymer chemistry, particularly in the enzymatic catalysis of oxidative polymerization. For instance, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst in the presence of cyclodextrine, demonstrating the compound's role in facilitating polymerization reactions in aqueous mediums at room temperature (Pang, Ritter, & Tabatabai, 2003).

Enzyme-catalyzed Kinetic Resolution In the field of chiral synthesis, the enzyme-catalyzed kinetic resolution of piperidine hydroxy esters, including ethyl 4-hydroxypiperidine-1-carboxylate derivatives, has shown high enantioselectivity. This process, facilitated by enzymes like Pseudomonas fluorescens lipase, highlights the compound's significance in producing enantiomerically pure substances, which are crucial in pharmaceutical synthesis (Solymár, Forró, & Fülöp, 2004).

Aminocarbonylation Reactions Ethyl 4-hydroxypiperidine-1-carboxylate derivatives have also been employed as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions, a process used in the synthesis of complex organic compounds. This application showcases the compound's utility in facilitating bond formation between carbon and nitrogen, a key step in the synthesis of many bioactive molecules and pharmaceuticals (Takács et al., 2014).

Annulation Reactions Ethyl 4-hydroxypiperidine-1-carboxylate has been part of innovative [4 + 2] annulation reactions, serving as a precursor for the synthesis of highly functionalized tetrahydropyridines. This highlights its role in creating complex molecular architectures, which are valuable in the development of new materials and active pharmaceutical ingredients (Zhu, Lan, & Kwon, 2003).

Molecular Structure Studies The compound has also been the subject of molecular structure studies, such as the analysis of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, which aids in understanding the structural basis of its reactivity and interactions in various chemical environments (Kaur et al., 2012).

Safety And Hazards

Ethyl 4-hydroxypiperidine-1-carboxylate may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. Use personal protective equipment, wear protective gloves, protective clothing, eye protection, and face protection5.


Future Directions

While Ethyl 4-hydroxypiperidine-1-carboxylate is primarily used as a pharmaceutical intermediate, the future directions of this compound in terms of its applications and potential uses are not clearly defined in the available literature.


properties

IUPAC Name

ethyl 4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABJNOSERNVHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215521
Record name Ethyl 4-hydroxypiperidine-1-carboxylate
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxypiperidine-1-carboxylate

CAS RN

65214-82-6
Record name 1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester
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Record name Ethyl 4-hydroxypiperidine-1-carboxylate
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Record name Ethyl 4-hydroxypiperidine-1-carboxylate
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Record name Ethyl 4-hydroxypiperidine-1-carboxylate
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Record name ETHYL 4-HYDROXYPIPERIDINE-1-CARBOXYLATE
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Synthesis routes and methods

Procedure details

To a suspension of 68.5 parts of ethyl 4-oxo-1-piperidinecarboxylate in 240 parts of methanol was added portionwise 3.8 parts of sodium borohydride at a temperature between 20°-30° C. (the reaction mixture was cooled if necessary in a water-bath). After the addition was complete, the whole was stirred for 30 minutes. The reaction mixture was then poured into a mixture of 53.5 parts of ammonium chloride and 400 parts of water. The methanol was evaporated. The product was extracted with trichloromethane. The extract was dried and evaporated. The oily residue was distilled in vacuo, yielding 60 parts of oily ethyl 4-hydroxy-1-piperidinecarboxylate; bp. 140° C. at 1.4 mm. pressure; nD20 : 1.4796; d2020 : 1.1166 (3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
G Wang, L Chen, T Xian, Y Liang, X Zhang… - Organic & …, 2014 - pubs.rsc.org
… To a degassed solution of ethyl 4-hydroxypiperidine-1-carboxylate 5a or ethyl 4-… 6a was prepared from 4-chloroquinoline and ethyl 4-hydroxypiperidine-1-carboxylate in 90% yield as a …
Number of citations: 13 pubs.rsc.org
TH Ha, KH Suh, GS Lee - Bulletin Of the Korean Chemical Society, 2013 - academia.edu
… Ethyl 4-hydroxypiperidine-1-carboxylate (167 g, 0.96 mol) and 485 mL of diisopropylethylamine were added to the reaction mixture and stirred at 80 oC for 3 h. The reaction mixture was …
Number of citations: 10 www.academia.edu
Y Morita, T Ishigaki, K Kawamura, K Iseki - Synthesis, 2007 - thieme-connect.com
A straightforward and practical synthesis of N′, N′-disubstituted N-aryl-1, 2-ethylenediamines, starting from anilines, via N-aryloxazolidin-2-ones is described. A decarboxylative ring-…
Number of citations: 6 www.thieme-connect.com
S Pola, SR Shah, H Pingali, P Zaware, B Thube… - Bioorganic & Medicinal …, 2021 - Elsevier
The ever-growing prevalence of Type-2 diabetes in the world has an urgent need for multiple orally effective agents that can regulate glucose homeostasis. G-Protein coupled receptor …
Number of citations: 5 www.sciencedirect.com
H Tang, A Yu, L Xing, X Chen, H Ding… - Journal of Medicinal …, 2023 - ACS Publications
The histone lysine methyltransferase NSD2 is overexpressed, translocated, or mutated in multiple types of cancers and has emerged as an attractive therapeutic target. However, the …
Number of citations: 3 pubs.acs.org
S Pola - 2022 - search.proquest.com
… Ethyl 4-hydroxypiperidine-1-carboxylate (3b) 3b (7.2 gm, 84%) was prepared from 1 (5.0 gm, 1 mole equivalent) following the general procedure described above as a pale-yellow oil. …
Number of citations: 0 search.proquest.com
V Acharya, S Mal, JP Kilaru… - European Journal of …, 2020 - Wiley Online Library
Synthesis of alkyl carbamates from alkyl bromides and secondary amines using silver carbonate as a carbonate source under mild condition is described. Various secondary amines …
S Home
Number of citations: 2

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